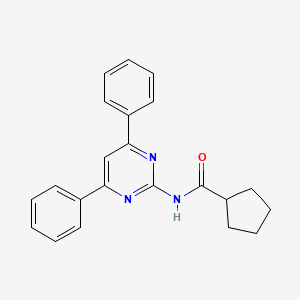![molecular formula C9H5ClIN B12901455 2-Chloro-3-iodocyclohepta[b]pyrrole CAS No. 503865-68-7](/img/structure/B12901455.png)
2-Chloro-3-iodocyclohepta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-iodocyclohepta[b]pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodocyclohepta[b]pyrrole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-iodocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-iodocyclohepta[b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials, such as organic dyes and semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-iodocyclohepta[b]pyrrole involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis . This action is mediated through binding to the colchicine site on tubulin, preventing the formation of microtubules necessary for cell division.
Comparación Con Compuestos Similares
- 2-Chloro-3-bromocyclohepta[b]pyrrole
- 2-Chloro-3-fluorocyclohepta[b]pyrrole
- 2-Chloro-3-methylcyclohepta[b]pyrrole
Comparison: 2-Chloro-3-iodocyclohepta[b]pyrrole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom can enhance its ability to participate in halogen bonding, potentially increasing its efficacy in biological applications.
Propiedades
Número CAS |
503865-68-7 |
|---|---|
Fórmula molecular |
C9H5ClIN |
Peso molecular |
289.50 g/mol |
Nombre IUPAC |
2-chloro-3-iodocyclohepta[b]pyrrole |
InChI |
InChI=1S/C9H5ClIN/c10-9-8(11)6-4-2-1-3-5-7(6)12-9/h1-5H |
Clave InChI |
UKVULMWRAVIGDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=NC(=C2I)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


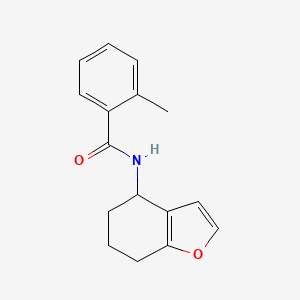

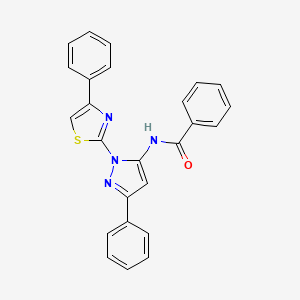
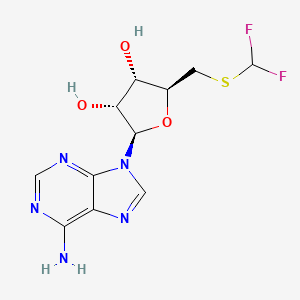
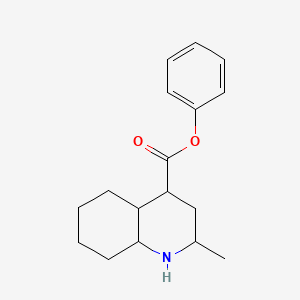
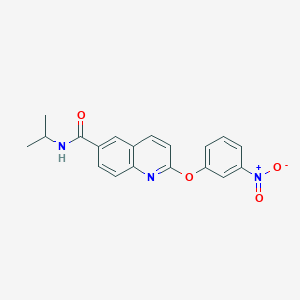

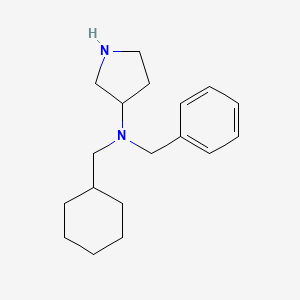

![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
